molecular formula C15H11N5O3 B2743428 5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide CAS No. 1797679-67-4

5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide

Cat. No.: B2743428
CAS No.: 1797679-67-4
M. Wt: 309.285
InChI Key: GEAZNPFUBMBZPQ-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Mechanism of Action

Target of Action

The primary target of the compound “5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide” is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. This receptor plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .

Mode of Action

The compound interacts with DDR1 by inhibiting its enzymatic activity . It binds to DDR1, leading to a decrease in the receptor’s kinase activities . This interaction results in the suppression of downstream signaling pathways that are critical for various cellular processes .

Biochemical Pathways

The inhibition of DDR1 affects several biochemical pathways. Primarily, it impacts the collagen-induced signaling pathways that are crucial for cell adhesion and migration . The compound’s action also influences pathways related to cell proliferation and extracellular matrix remodeling .

Pharmacokinetics

Similar compounds have been found to exhibit good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential.

Result of Action

The inhibition of DDR1 by the compound leads to a decrease in cell adhesion, migration, and proliferation . It also affects the remodeling of the extracellular matrix . These molecular and cellular effects could potentially be harnessed for therapeutic purposes, particularly in diseases where DDR1 is implicated, such as fibrosis and cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with DDR1 Additionally, the compound’s stability could be influenced by storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole intermediate.

    Formation of the Pyrazolo[1,5-a]pyrimidine Moiety: This step often involves the condensation of a suitable pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.

    Final Coupling: The final step involves coupling the isoxazole intermediate with the pyrazolo[1,5-a]pyrimidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form the corresponding isoxazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole and pyrazolo[1,5-a]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets can be exploited in the design of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide
  • 5-(furan-2-yl)-N-(2-methylpyrimidin-6-yl)isoxazole-3-carboxamide
  • 5-(thiophen-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide lies in its combination of the furan, pyrazolo[1,5-a]pyrimidine, and isoxazole moieties. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its specific structure allows for unique interactions with biological targets and offers potential for the development of new therapeutic agents and materials.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3/c1-9-5-14-16-7-10(8-20(14)18-9)17-15(21)11-6-13(23-19-11)12-3-2-4-22-12/h2-8H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAZNPFUBMBZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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